
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide is a quaternary ammonium compound known for its unique structure and properties This compound features a biphenyl group attached to a carbonylmethyl moiety, which is further linked to a dimethyl(2-hydroxyethyl)ammonium group The presence of the bromide ion balances the positive charge on the ammonium group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide typically involves the following steps:
Formation of the Biphenylcarbonylmethyl Intermediate: This step involves the reaction of biphenyl with a suitable carbonylating agent, such as phosgene or carbonyl chloride, under controlled conditions to form the biphenylcarbonylmethyl intermediate.
Quaternization Reaction: The intermediate is then reacted with dimethyl(2-hydroxyethyl)amine in the presence of a brominating agent, such as hydrobromic acid or bromine, to form the final quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride, sodium iodide, or other halide salts.
Major Products:
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols, hydrocarbons.
Substitution: Quaternary ammonium salts with different halides.
科学的研究の応用
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, affecting their structure and function. These interactions make it effective as an antimicrobial agent.
類似化合物との比較
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst.
Uniqueness: (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide is unique due to its biphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific applications in various fields.
特性
CAS番号 |
77985-00-3 |
|---|---|
分子式 |
C18H22BrNO2 |
分子量 |
364.3 g/mol |
IUPAC名 |
2-hydroxyethyl-dimethyl-[2-oxo-2-(4-phenylphenyl)ethyl]azanium;bromide |
InChI |
InChI=1S/C18H22NO2.BrH/c1-19(2,12-13-20)14-18(21)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11,20H,12-14H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QSWIBFIOVMXNHP-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCO)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




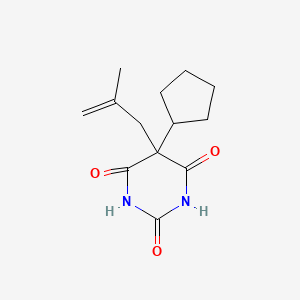

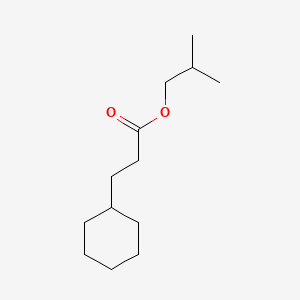
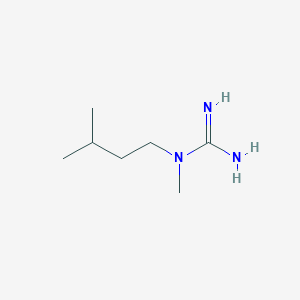
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
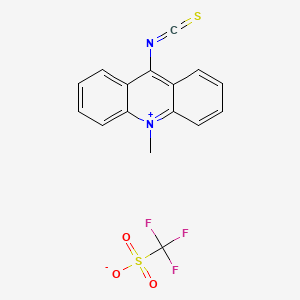
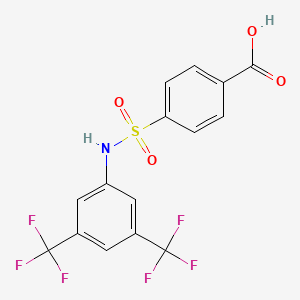
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
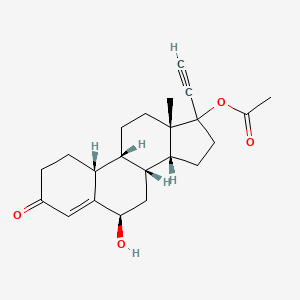
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
